REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([C:18]([O:20]C)=[O:19])[N:9]=1.[OH-].[Na+]>CO>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([C:18]([OH:20])=[O:19])[N:9]=1 |f:1.2|
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Name
|
Methyl 1-(2-fluorophenyl)isoquinoline-3-carboxylate
|
Quantity
|
0.096 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=NC(=CC2=CC=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was then evaporated
|
Type
|
ADDITION
|
Details
|
the residue diluted with water (10 mls), and ethyl acetate (10 mls)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with ethyl acetate (2×10 mls)
|
Type
|
WASH
|
Details
|
washed with water (10 mls) and brine (10 mls)
|
Type
|
CUSTOM
|
Details
|
The organic solution was evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a white residue (0.091 mgs, 100% yield, 90% pure)
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC=C1)C1=NC(=CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |